Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C16H21IN2O3 . It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry. The compound is characterized by the presence of an iodinated benzoyl group and a tert-butyl ester group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.
Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the piperazine derivative with 4-iodobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodinated benzoyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperazine ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products:
Substitution: Products with various functional groups replacing the iodine atom.
Reduction: Alcohol derivatives of the original compound.
Oxidation: N-oxide derivatives of the piperazine ring.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: Can act as a ligand to form coordination complexes with metals.
Biology and Medicine:
Antimicrobial Agent: Exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.
Potential Drug Candidate: Investigated for its potential use in drug development due to its unique structural features.
Industry:
Pharmaceutical Industry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Chemical Industry: Employed in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate is not fully understood, but it is believed to involve interactions with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth. The iodinated benzoyl group may play a crucial role in enhancing the compound’s lipophilicity, allowing it to penetrate bacterial cell walls more effectively .
Comparison with Similar Compounds
Tert-butyl 4-(4-bromobenzoyl)piperazine-1-carboxylate: Similar structure but with a bromine atom instead of iodine.
Tert-butyl 4-(4-chlorobenzoyl)piperazine-1-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Tert-butyl 4-(4-fluorobenzoyl)piperazine-1-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and biological activity. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(4-iodobenzoyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-10-8-18(9-11-19)14(20)12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMPKQSUSRZULQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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